

4-hydroxy-3-iodobenzonitrile CAS number 2296-23-3

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Compound of Interest

Compound Name: 3-Hydroxy-4-iodobenzonitrile

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An In-Depth Technical Guide to 4-hydroxy-3-iodobenzonitrile (CAS 2296-23-3): Synthesis, Characterization, and Applications in Chemical R&D

Abstract

4-Hydroxy-3-iodobenzonitrile, also known as 4-cyano-2-iodophenol, is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern synthetic chemistry.^[1] Its unique trifunctional structure, featuring a phenolic hydroxyl group, a nitrile moiety, and an aryl iodide, presents orthogonal reactivity that is highly sought after by researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and purification, an analysis of its spectroscopic characteristics, and an exploration of its vast synthetic potential, particularly as a scaffold in the development of complex molecular architectures for drug discovery.

Chemical Identity and Physicochemical Properties

4-Hydroxy-3-iodobenzonitrile is a substituted phenol derivative. The electron-withdrawing nitrile group and the bulky, polarizable iodine atom, positioned ortho to the activating hydroxyl group, create a unique electronic and steric profile. This substitution pattern is crucial for its subsequent reactivity and application as a chemical building block.

Property	Value	Source
CAS Number	2296-23-3	[2]
IUPAC Name	4-hydroxy-3-iodobenzonitrile	[1]
Synonyms	4-Cyano-2-iodophenol	[1]
Molecular Formula	C ₇ H ₄ INO	[1]
Molecular Weight	245.02 g/mol	[1]
Appearance	Typically an off-white to pale yellow solid	Inferred
Purity	Commercially available at ≥97%	[1]
SMILES	<chem>N#Cc1ccc(O)c(I)c1</chem>	Inferred
InChIKey	Inferred from structure	Inferred

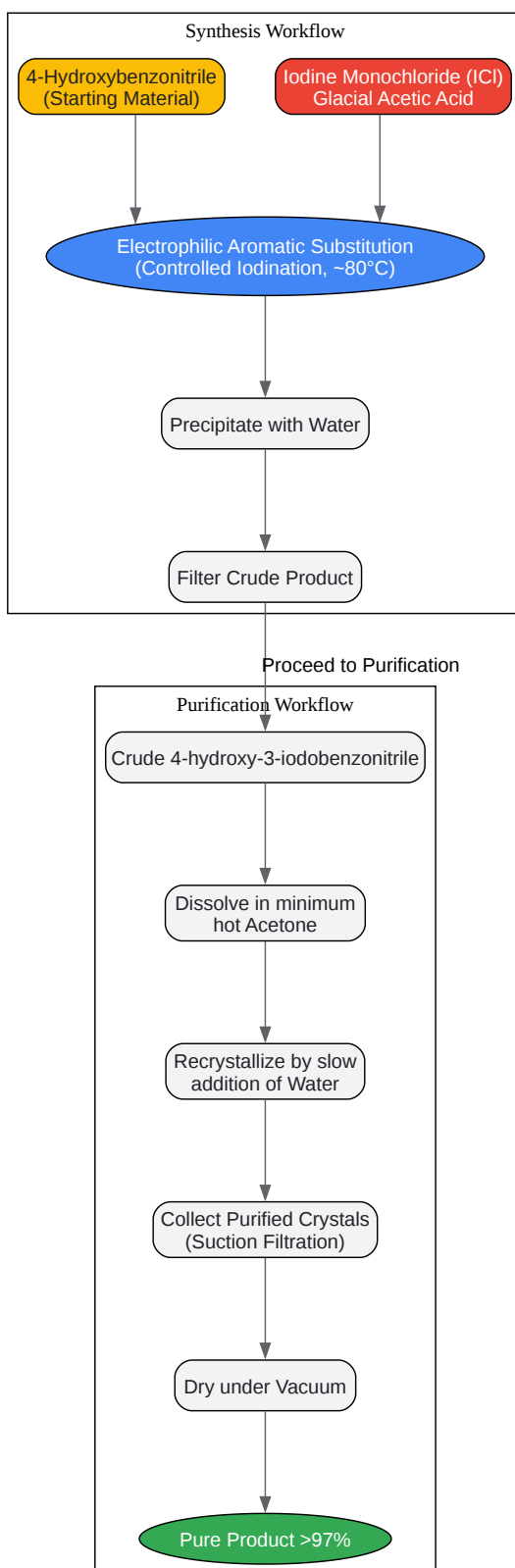
Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-hydroxy-3-iodobenzonitrile is essential. The following spectroscopic signatures are characteristic of the molecule.

Technique	Expected Signature
^1H NMR	Three aromatic protons exhibiting a distinct splitting pattern (e.g., in DMSO- d_6): a doublet near 7.9 ppm (H ortho to -CN), a doublet of doublets near 7.6 ppm (H ortho to -I), and a doublet near 7.1 ppm (H meta to -CN and -I). A broad singlet for the phenolic proton (-OH) will appear at a higher chemical shift, typically >10 ppm.
^{13}C NMR	Seven distinct carbon signals are expected. Key shifts include the nitrile carbon (~117-119 ppm), the hydroxyl-bearing carbon (~158-160 ppm), and the iodine-bearing carbon, which will be shifted to a higher field (~85-90 ppm) due to the heavy-atom effect.
Infrared (IR)	A broad absorption band for the O-H stretch (~3200-3400 cm^{-1}). A sharp, medium-intensity peak for the $\text{C}\equiv\text{N}$ stretch (~2225-2235 cm^{-1}). ^[3] A strong C-O stretching band (~1250-1300 cm^{-1}). Aromatic C=C and C-H stretching bands will also be present.
Mass Spec. (MS)	A prominent molecular ion peak $[\text{M}]^+$ at $m/z = 245$. The fragmentation pattern would likely show losses of CO ($m/z = 217$) and HCN ($m/z = 218$).

Synthesis and Purification

The most direct and common synthesis of 4-hydroxy-3-iodobenzonitrile is through the electrophilic iodination of 4-hydroxybenzonitrile. The phenolic hydroxyl group is a potent activating group and ortho-, para-director. With the para-position blocked by the nitrile group, iodination selectively occurs at one of the ortho-positions. Controlling the stoichiometry of the iodinating agent is critical to favor mono-iodination over the di-iodinated product, loxynil.^[4]



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Synthesis and Purification Workflow Diagram.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the iodination of phenols.[4]

Materials:

- 4-hydroxybenzonitrile (1.0 eq)
- Iodine monochloride (ICl) (1.05 eq)
- Glacial Acetic Acid
- Deionized Water
- Acetone (for recrystallization)
- 5% Aqueous Sodium Thiosulfate

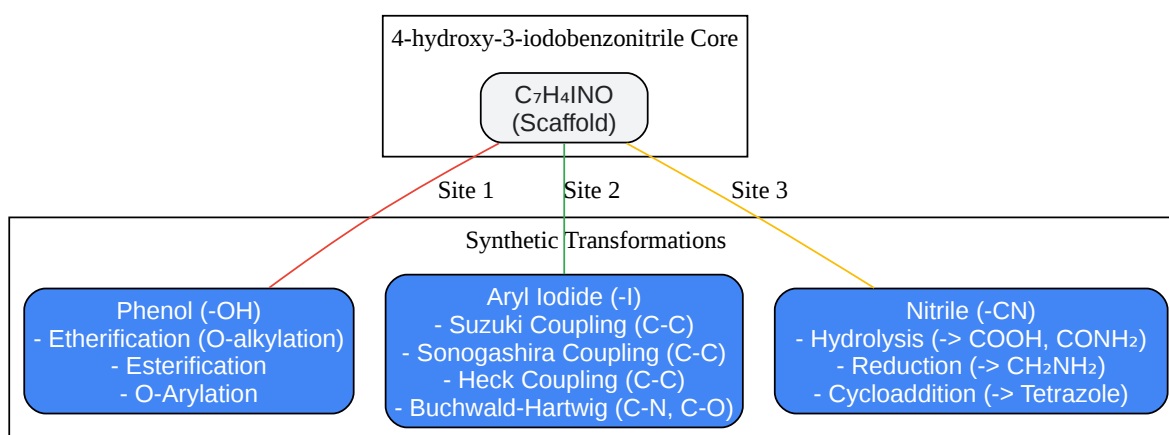
Procedure:

- **Reaction Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 4-hydroxybenzonitrile in glacial acetic acid (~5-10 mL per gram of starting material).
- **Iodination:** While stirring, slowly add a solution of iodine monochloride (1.05 eq) in glacial acetic acid dropwise to the flask at room temperature. An exotherm may be observed.
- **Reaction Completion:** After the addition is complete, gently heat the reaction mixture to 70-80°C and maintain this temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material.
- **Work-up:** Allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing an excess of cold deionized water to precipitate the crude product. Stir for 30 minutes.
- **Quenching:** Add 5% aqueous sodium thiosulfate solution dropwise until the reddish-brown color of excess iodine/ICl is discharged.

- **Isolation:** Collect the crude precipitate by suction filtration through a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove acetic acid and inorganic salts.
- **Purification (Recrystallization):** Dissolve the crude solid in a minimal amount of hot acetone. If any insoluble impurities remain, filter the hot solution. Slowly add deionized water to the hot filtrate with stirring until the solution becomes persistently turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
- **Final Product:** Collect the purified crystals by suction filtration, wash with a small amount of cold 1:1 acetone/water, and dry under vacuum. The structure and purity should be confirmed using the analytical methods described in Section 2.

Chemical Reactivity and Synthetic Utility

The power of 4-hydroxy-3-iodobenzonitrile as a synthetic intermediate lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.



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Key Reactive Sites and Synthetic Potential.

- **The Aryl Iodide Handle:** This is arguably the most valuable site for molecular elaboration. The C-I bond is highly susceptible to oxidative addition by transition metal catalysts (e.g., Palladium, Copper). This enables a vast array of cross-coupling reactions, allowing for the precise installation of diverse functionalities at the 3-position.^[5] This is the primary reason for its utility in building libraries of drug-like molecules.
- **The Phenolic Hydroxyl Group:** The acidic proton can be easily removed, and the resulting phenoxide is a potent nucleophile. This allows for straightforward O-alkylation (Williamson ether synthesis) or O-acylation to introduce new side chains. The hydroxyl group can also direct further electrophilic substitution if desired, although this is less common given the presence of the iodide.
- **The Nitrile Group:** The nitrile is a stable and versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or a primary amide. Alternatively, it can be reduced to a primary amine, introducing a basic center into the molecule. It can also participate in cycloaddition reactions, for example, with azides to form tetrazoles, a common bioisostere for carboxylic acids in medicinal chemistry.

Applications in Research and Drug Discovery

The true value of 4-hydroxy-3-iodobenzonitrile is realized in its application as a scaffold for generating novel compounds with potential biological activity.

- **Fragment-Based Drug Discovery (FBDD):** As a small, functionalized molecule, it serves as an excellent starting point or "fragment" for building more complex and potent drug candidates.
- **Kinase Inhibitors:** Many ATP-competitive kinase inhibitors feature a substituted heterocyclic or aromatic core that occupies the adenine-binding region of the kinase. The 4-hydroxy-3-iodobenzonitrile scaffold provides an ideal platform for synthesizing libraries of potential inhibitors, where the iodide position can be elaborated via Suzuki or other couplings to explore the solvent-exposed region, and the phenol can be modified to form key hydrogen bonds.
- **Agrochemical Research:** While the di-iodinated analog Ioxynil is a known herbicide that inhibits photosynthesis,^[4] the mono-iodinated version serves as a more specific building

block for creating new agrochemical candidates with potentially different modes of action or improved selectivity.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for CAS 2296-23-3 is not widely available, the hazards can be inferred from its structural components (iodophenol, nitrile).[6]

- Potential Hazards: Irritating to eyes, skin, and the respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.[6]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid generating dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydroxy-3-iodobenzonitrile (CAS 2296-23-3) is far more than a simple chemical. It is a strategically designed building block that offers chemists a powerful toolkit for molecular construction. Its three distinct functional groups provide a blueprint for sequential, controlled modifications, making it an invaluable intermediate in the synthesis of complex organic molecules. For researchers in drug development and materials science, mastering the chemistry of this scaffold opens the door to a vast and diverse chemical space, accelerating the discovery of novel and impactful compounds.

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